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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of

PKH67, a green fluorescent dye widely utilized for cell membrane labeling. PKH67 offers a

robust method for tracking cells both in vitro and in vivo, as well as for assessing cell

proliferation. Its stable incorporation into the lipid regions of the cell membrane and even

distribution to daughter cells upon division make it a valuable tool in diverse research areas,

including cytotoxicity assays, immunology, and regenerative medicine.[1][2]

Core Principle of PKH67 Staining
PKH67 is a lipophilic dye featuring long aliphatic tails that stably intercalate into the lipid bilayer

of the cell membrane.[3][4] This process is rapid, typically requiring only a few minutes, and

results in bright, uniform green fluorescence.[4][5] The staining is non-toxic to cells and does

not significantly impact their biological functions or proliferative capacity.[2] The dye's

fluorescence can be detected using standard fluorescein filters.[4][6]

A key feature of PKH67 is its utility in cell proliferation studies.[1] As a labeled cell divides, the

dye is distributed equally between the two daughter cells.[1][2] Consequently, the fluorescence

intensity of each daughter cell is halved with each successive generation. This predictable

dilution of fluorescence allows for the quantitative analysis of cell division by flow cytometry.[2]

Quantitative Data Summary
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The following tables summarize the key quantitative parameters of PKH67 dye.

Parameter Value Reference

Excitation Maximum 490 nm [3][7]

Emission Maximum 502 nm [3][7]

In Vivo Fluorescence Half-Life 10-12 days [3][4][5][6][8]

Recommended Staining

Parameters
Value Reference

Final PKH67 Concentration 2 µM [3][9]

Final Cell Concentration 1 x 10⁷ cells/mL [3][9]

Staining Time 1-5 minutes [4][5]

Centrifugation Speed 400 x g [3][9]

Experimental Protocols
General Cell Membrane Labeling
This protocol outlines the fundamental steps for labeling a single-cell suspension with PKH67.

For optimal and reproducible results, it is crucial to use the provided Diluent C for cell and dye

preparation, as the presence of physiologic salts can reduce staining efficiency.[9]

Cell Preparation:

Begin with a single-cell suspension containing at least 2 x 10⁷ cells in a conical

polypropylene tube.

Wash the cells once with a serum-free medium to remove any residual serum proteins that

could interfere with the staining.[3][9]

Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[3][9]

Carefully aspirate the supernatant, leaving no more than 25 µL.
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Staining:

Prepare a 2x cell suspension by resuspending the cell pellet in 1 mL of Diluent C.

Prepare a 2x dye solution (4 µM) by adding 4 µL of the PKH67 ethanolic dye solution to 1

mL of Diluent C in a separate polypropylene tube and mix thoroughly.[9]

Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution and immediately

mix by pipetting. The final concentrations will be 1 x 10⁷ cells/mL and 2 µM PKH67.[3]

Stopping the Reaction and Washing:

After 1-5 minutes of incubation at room temperature, stop the staining reaction by adding

an equal volume (2 mL) of serum or a 1% BSA solution and incubate for 1 minute. This

step binds excess dye.[9]

Centrifuge the cells at 400 x g for 10 minutes at room temperature.[3]

Carefully remove the supernatant and resuspend the cell pellet in 5 mL of complete

medium.

Wash the cells two more times with 5 mL of complete medium to ensure the complete

removal of unbound dye.[3]

The labeled cells are now ready for experimental use or analysis.

Cell Proliferation Assay
The principle of dye dilution is leveraged to monitor cell proliferation.

Label Cells: Label the cells with PKH67 following the "General Cell Membrane Labeling"

protocol.

Culture Cells: Culture the labeled cells under the desired experimental conditions that

promote proliferation.

Harvest and Analyze: At various time points, harvest the cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/984/pkh67glbul.pdf
https://www.abpbio.com/wp-content/uploads/2025/01/A069.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/984/pkh67glbul.pdf
https://www.abpbio.com/wp-content/uploads/2025/01/A069.pdf
https://www.abpbio.com/wp-content/uploads/2025/01/A069.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry: Analyze the fluorescence intensity of the cell population using a flow

cytometer. The resulting histogram will show distinct peaks, with each peak representing a

successive generation of cell division, characterized by a halving of the fluorescence

intensity.

Exosome Labeling
PKH67 can also be used to label extracellular vesicles such as exosomes.[10]

Isolate Exosomes: Prepare a fresh exosome pellet using ultracentrifugation or other

established methods.[11]

Resuspend and Dilute: Resuspend the exosome pellet in Diluent C to a volume of 1 mL.[10]

Dye Preparation and Staining: Add 6 µL of PKH67 dye to the 1 mL of resuspended

exosomes and mix continuously for 30 seconds by gentle pipetting. Let the mixture stand at

room temperature for 5 minutes.[10]

Quench Staining: Add 2 mL of 10% BSA in PBS to stop the staining reaction.[10]

Purification: To separate the labeled exosomes from excess dye, bring the volume up to 8.5

mL with serum-free media and layer this solution on top of a sucrose cushion (e.g., 1.5 mL of

0.971 M sucrose).[10][11]

Ultracentrifugation: Centrifuge at 190,000 x g for 2 hours at 2-8°C. The labeled exosomes

will be in the pellet.[10][11]

Final Resuspension: Carefully aspirate the supernatant and resuspend the exosome pellet in

1X PBS for further use.[10]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.sigmaaldrich.com/KR/ko/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.maokangbio.com/productView.action?id=10590
https://www.sigmaaldrich.com/KR/ko/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.sigmaaldrich.com/KR/ko/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.sigmaaldrich.com/KR/ko/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.sigmaaldrich.com/KR/ko/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.maokangbio.com/productView.action?id=10590
https://www.sigmaaldrich.com/KR/ko/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.maokangbio.com/productView.action?id=10590
https://www.sigmaaldrich.com/KR/ko/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Staining Process

PKH67 Dye
(Lipophilic Tails)

Cell Membrane
(Lipid Bilayer)

Intercalation
Stably Labeled Cell

(Green Fluorescence)

Stable Incorporation

Click to download full resolution via product page

Caption: Mechanism of PKH67 staining of the cell membrane.
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Caption: Experimental workflow for a cell proliferation assay using PKH67.
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Caption: Principle of PKH67 fluorescence dilution with cell division.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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